N-(2-bromophenyl)-2-cyanoacetamide
Description
N-(2-bromophenyl)-2-cyanoacetamide (CAS: 80277-87-8) is an organic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . Its structure features a 2-bromophenyl group attached to a cyanoacetamide backbone, as depicted by the SMILES string C1=CC=C(C(=C1)NC(=O)CC#N)Br . The compound is commercially available as a powder and is utilized in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and heterocyclic systems . While its safety data remains unpublished, it is handled under standard laboratory precautions .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCCLKPASINHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromophenyl)-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of 2-bromophenylacetamide or 2-bromophenylacetic acid.
Reduction: Formation of 2-bromophenyl-2-aminoacetamide.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-bromophenyl)-2-cyanoacetamide and its derivatives have been explored for their pharmacological properties, particularly as potential anticancer agents. The compound's structure allows it to interact with biological targets effectively.
Anticancer Activity
Recent studies have demonstrated that derivatives of cyanoacetamide exhibit notable cytotoxicity against various cancer cell lines. For instance, research highlighted the synthesis of 3-cyanopyridine derivatives that showed promising anticancer activity, indicating the potential of cyanoacetamide derivatives in cancer therapy .
Case Study:
- Compound Tested: 3-cyanopyridine derivatives (including those derived from cyanoacetamide)
- Cell Lines: PC-3 (prostate cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- Results: The most active derivative exhibited twice the activity of 5-Fluorouracil against PC-3 cells, showcasing the potential of these compounds as effective anticancer agents.
Synthetic Organic Chemistry Applications
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds due to its electrophilic and nucleophilic properties.
Synthesis of Heterocycles
The compound is utilized in multi-component reactions to synthesize diverse bioactive heterocycles through carbon-nitrogen bond formations. Its reactivity allows for the development of complex molecular architectures that are crucial for drug discovery.
Table 1: Synthesis of Heterocycles Using this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| One-pot synthesis | 6-amino-2-pyridone derivatives | |
| Multi-component reaction | Functionalized dihydropyrimidines | |
| Carbon-nitrogen coupling | Substituted indoles |
Mechanistic Insights and Reaction Pathways
Understanding the mechanistic pathways involving this compound is essential for optimizing its applications. The compound's reactivity is influenced by its electrophilic centers, particularly at the C-1 and C-3 positions.
Dimerization and Reactivity
Cyanoacetamide derivatives undergo dimerization when heated in alkaline media, which can lead to the formation of novel compounds with enhanced biological activities . The reactivity order indicates that the C-2 position is more nucleophilic compared to the NH group, making it a key site for further functionalization.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. The bromophenyl moiety can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(2-bromophenyl)-2-cyanoacetamide can be compared to other N-aryl-2-cyanoacetamide derivatives, which differ in substituent position, halogen type, or additional functional groups. Below is a detailed analysis:
Structural and Physicochemical Properties
Biological Activity
N-(2-bromophenyl)-2-cyanoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyano group (-CN) and an amide group (-CONH2) attached to a 2-bromophenyl ring. Its chemical formula is , with a molecular weight of approximately 252.09 g/mol. The presence of both cyano and amide functionalities contributes to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the cyanoacetamide moiety can engage in hydrogen bonding and electrostatic interactions, modulating the activity of target molecules. This dual interaction mechanism allows the compound to exert various biological effects, including enzyme inhibition and modulation of protein-ligand interactions.
Biological Activities
1. Enzyme Inhibition:
this compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown potential in inhibiting phosphodiesterases (PDEs), which are crucial for regulating cellular signaling pathways.
2. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study on related compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
3. Anticancer Potential:
Recent investigations have focused on the anticancer properties of this compound. Compounds with similar structures have been shown to inhibit cancer cell proliferation and migration. For example, a related compound was found to significantly decrease cell migration in pancreatic ductal adenocarcinoma models . This suggests that this compound may also possess anticancer properties worthy of further exploration.
Case Study 1: Antimicrobial Activity
A study screened various N-substituted phenyl-2-cyanoacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that halogenated derivatives exhibited enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 2: Enzyme Interaction
In another study, the interaction of this compound with specific enzymes was characterized using high-throughput screening techniques. The compound demonstrated selective inhibition patterns, which were further elucidated through structure-activity relationship (SAR) studies, providing insights into its potential therapeutic applications in diseases mediated by these enzymes .
Q & A
Basic: What synthetic routes are recommended for N-(2-bromophenyl)-2-cyanoacetamide?
Methodological Answer:
A palladium-catalyzed cross-coupling reaction is a robust approach. For example, N-(2-bromophenyl)acetamide derivatives can be synthesized using Pd(dppf)Cl₂ (0.1 equiv) as a catalyst in a THF:H₂O (5:1) solvent system at 80°C under N₂ atmosphere, followed by extraction with ethyl acetate and purification via column chromatography . Modifications to the cyanoacetamide moiety can be achieved by reacting 2-cyanoacetamide with bromophenyl precursors under similar catalytic conditions.
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., bromophenyl protons appear as deshielded signals).
- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., triclinic crystal system with space group, as observed in related bromophenyl acetamide derivatives) .
- HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase chromatography coupled with mass spectrometry.
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticoagulant Activity : Measure inhibition of coagulation factors (e.g., Xa or IXa) using chromogenic substrate assays .
- Antidiabetic Potential : Evaluate glucokinase activation via fluorescence-based enzymatic assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative effects .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) to improve turnover number.
- Solvent Optimization : Explore polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Temperature Gradients : Perform kinetic studies at 60–100°C to identify optimal reaction rates while minimizing side reactions .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
Use software like Simulation Plus or ADMET Predictor™ to calculate:
- Permeability (Peff) : Predict intestinal absorption using the Caco-2 cell model.
- Blood-Brain Barrier Penetration (logBBB) : Apply quantitative structure-activity relationship (QSAR) models.
- Plasma Protein Binding (Unbnd) : Estimate via molecular docking simulations with serum albumin .
Advanced: How to design derivatives for targeted therapeutic applications?
Methodological Answer:
- Anticancer Derivatives : Introduce thiazolo[3,2-a]pyrimidine or benzimidazole moieties via one-pot reactions with 2-aminothiazole and aromatic aldehydes .
- Antidiabetic Modifications : Replace the cyano group with sulfonylurea or thiazolidinedione motifs to enhance glucokinase activation .
- SAR Studies : Use crystallographic data (e.g., bond angles at the bromophenyl ring) to guide substitutions that improve target binding .
Advanced: How to resolve analytical challenges in purity assessment?
Methodological Answer:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to separate impurities.
- Crystallization Troubleshooting : If polymorphism occurs, screen solvents (e.g., ethanol or acetone) to isolate the most stable crystal form .
- Mass Spectrometry : Use high-resolution MS (HRMS) to detect trace byproducts (<0.5%) and confirm molecular integrity .
Advanced: How to conduct structure-activity relationship (SAR) studies using crystallography?
Methodological Answer:
- Crystal Structure Analysis : Compare X-ray data (e.g., dihedral angles between bromophenyl and acetamide groups) with activity profiles to identify critical structural motifs .
- Docking Simulations : Map the compound’s 3D structure (from crystallography) onto target proteins (e.g., glucokinase) using AutoDock Vina to predict binding affinities .
- Electron Density Maps : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to guide functional group modifications that enhance stability or activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
